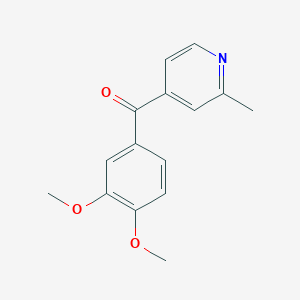

4-(3,4-Dimethoxybenzoyl)-2-methylpyridine

Description

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-8-12(6-7-16-10)15(17)11-4-5-13(18-2)14(9-11)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQLBOBUDDVNLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Synthetic Route: Condensation of Benzoyl Chloride with Pyridine Derivatives

The predominant method involves the nucleophilic acylation of 2-methylpyridine with 3,4-dimethoxybenzoyl chloride. This process typically proceeds under basic conditions to facilitate the formation of the desired amide linkage.

- Reagents: 3,4-Dimethoxybenzoyl chloride, 2-methylpyridine

- Base: Triethylamine or pyridine (acts as both solvent and base)

- Solvent: Dichloromethane or toluene

- Temperature: Reflux conditions (approximately 80-110°C)

- Duration: Several hours (usually 4-8 hours) to ensure complete conversion

- Work-up: Acidic quenching, extraction, and purification via recrystallization or chromatography

3,4-Dimethoxybenzoyl chloride + 2-methylpyridine → 4-(3,4-Dimethoxybenzoyl)-2-methylpyridine

- Synthesis efficiency hinges on the molar ratio of reactants, with an excess of pyridine often used to drive the reaction to completion.

- The reaction's success depends on controlling moisture, as acyl chlorides are moisture-sensitive, necessitating an anhydrous environment.

Data Table 1: Typical Reaction Parameters

| Parameter | Typical Range | Reference Source |

|---|---|---|

| Reflux temperature | 80-110°C | |

| Reaction time | 4-8 hours | |

| Solvent | Dichloromethane or toluene | |

| Base used | Triethylamine or pyridine |

Industrial-Scale Synthesis: Continuous Flow and Catalytic Methods

On an industrial scale, continuous flow reactors are employed to enhance yield, safety, and process control. These methods involve:

- Precise temperature regulation

- Automated reactant addition

- In-line purification techniques

- Use of catalytic systems to promote acylation

- Optimization of solvent systems to reduce waste

- Recrystallization or chromatography for high-purity product isolation

- Continuous flow processes can reduce reaction time from hours to minutes.

- Catalytic systems such as Lewis acids have been explored to improve selectivity.

Data Table 2: Industrial Process Parameters

| Parameter | Typical Range | Reference Source |

|---|---|---|

| Reaction temperature | 80-100°C | |

| Residence time | Minutes to hours | |

| Purification method | Recrystallization, chromatography |

Alternative Synthesis: Methylation and Subsequent Acylation

Research indicates alternative routes involving methylation of pyridine rings followed by acylation, as described in patent literature, which may offer advantages in specific contexts.

- Methylation of pyridine derivatives using methylating agents such as methyl iodide or dimethyl sulfate

- Subsequent acylation with benzoyl chlorides under basic conditions

- Use of protective groups to improve regioselectivity

- Methylation prior to acylation can improve yields and regioselectivity.

- These methods are particularly useful when direct acylation yields are suboptimal.

Data Table 3: Alternative Synthesis Parameters

| Step | Reagents | Conditions | Reference Source |

|---|---|---|---|

| Methylation | Dimethyl sulfate or methyl iodide | 0-60°C, inert atmosphere | |

| Acylation | Benzoyl chloride, base | Reflux, anhydrous conditions |

Notes on Reaction Optimization and Purification

- Reaction Optimization: Temperature, molar ratios, and solvent choice significantly influence yield and purity.

- Purification Techniques: Recrystallization from ethanol or ethyl acetate, column chromatography, and recrystallization are standard for obtaining high-purity products.

- Safety Considerations: Handling acyl chlorides and methylating agents requires appropriate protective measures due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Chemistry

4-(3,4-Dimethoxybenzoyl)-2-methylpyridine serves as a building block in organic synthesis. Its structure allows for the derivation of more complex molecules through various chemical reactions, including acylation and coupling reactions. The compound can be synthesized via the acylation of 2-methylpyridine with 3,4-dimethoxybenzoyl chloride using Lewis acid catalysts like aluminum chloride under anhydrous conditions.

Research has demonstrated that this compound exhibits notable biological activities:

- Anticancer Properties : It has been shown to induce apoptosis in cancer cell lines, particularly in colon cancer models. The mechanism involves the inhibition of key signaling pathways such as nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), which are crucial for tumor progression .

- Antioxidant Activity : The compound may enhance the expression of antioxidant enzymes, providing cellular protection against oxidative stress.

- Enzyme Inhibition : It inhibits enzymes linked to tumor growth and inflammation, making it a candidate for further therapeutic exploration.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Colon Cancer Models : In vitro and in vivo studies indicated that treatment with this compound led to a significant reduction in tumor size in murine models at doses ranging from 2.5 mg/kg to 5 mg/kg.

- Mechanistic Insights : Further investigations revealed that the compound binds directly to STAT3 and NF-κB p50 subunits, enhancing its inhibitory effects on cancer cell growth when combined with specific inhibitors.

Pharmacokinetics and Toxicology

Initial findings suggest that this compound has favorable absorption characteristics with potential for systemic distribution. However, toxicological assessments indicate that careful dosage management is crucial due to observed adverse effects at higher concentrations .

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in colon cancer cells; inhibits NF-κB and STAT3 pathways | |

| Enzyme Inhibition | Inhibits enzymes linked to tumor growth and inflammation | |

| Antioxidant | Enhances expression of antioxidant enzymes |

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(3,4-Dimethoxybenzoyl)-2-methylpyridine with three classes of analogs based on core structure, substituents, and synthetic methodologies.

Pyrido-Pyrimidinone Derivatives ()

The European patent application describes compounds such as 2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one . Key differences include:

- Core Structure: Pyrido[1,2-a]pyrimidin-4-one vs. simple pyridine. The fused pyrimidinone ring in the patent compounds introduces additional hydrogen-bonding sites and rigidity.

- Substituents : The 3,4-dimethoxyphenyl group is retained, but the patent compounds feature piperazine or diazepane substituents at the 7-position, which enhance interactions with biological targets (e.g., kinases or GPCRs).

- Synthesis : Patent compounds likely require multi-step heterocyclic annulation, whereas this compound could be synthesized via Friedel-Crafts acylation or direct coupling.

Triazolopyridine Derivatives ()

The study by Doherty et al. synthesizes 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine , highlighting:

- Core Structure: Triazolopyridine vs. pyridine.

- Substituents : A 4-benzyloxy-3-methoxyphenyl group vs. 3,4-dimethoxybenzoyl. The benzyloxy group in the triazolopyridine may improve membrane permeability.

- Synthesis : Oxidative ring closure using NaOCl (green chemistry) vs. possible acylation for this compound.

Methoxy-Substituted Aromatic Ketones

These simpler analogs lack the pyridine core but demonstrate:

- Bioactivity : Antioxidant and anti-inflammatory properties due to methoxy groups.

- Lipophilicity : Lower than this compound, which may benefit from the pyridine’s nitrogen atom for solubility-tuning.

Key Research Findings and Limitations

- Structural Advantages: The 3,4-dimethoxybenzoyl group in this compound may enhance binding to aromatic receptors (e.g., adenosine receptors) compared to non-acylated analogs.

- Data Gaps : Direct pharmacological or physicochemical data (e.g., logP, IC₅₀ values) for this compound are absent in the provided evidence, necessitating extrapolation from analogs.

Biological Activity

4-(3,4-Dimethoxybenzoyl)-2-methylpyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a dimethoxybenzoyl group and a methyl group. The synthesis typically involves reactions requiring careful control of conditions to maximize yield. Common solvents include dichloromethane or acetonitrile, with bases like triethylamine often acting as catalysts.

While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with various neurotransmitter systems or metabolic pathways that regulate energy levels and fatigue responses. Similar compounds have shown potential in modulating inflammatory processes and pain pathways .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has been tested against lung adenocarcinoma cells (A549) using the MTT assay, showing promising cytotoxic effects at certain concentrations .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. It is suggested that it may act as an EP4 antagonist, inhibiting prostaglandin E2 (PGE2) pathways involved in inflammation. This activity was highlighted in a study where related compounds showed IC50 values indicating effective inhibition of inflammatory responses in human whole blood assays .

Neuroprotective Effects

Given its structural characteristics, there is potential for neuroprotective effects against diseases such as Alzheimer’s. Compounds similar to this compound have exhibited acetylcholinesterase inhibitory activity, which is crucial for maintaining acetylcholine levels in the brain .

Case Studies and Research Findings

Q & A

Q. Q: What are the standard synthetic routes for 4-(3,4-Dimethoxybenzoyl)-2-methylpyridine, and how can reaction conditions be optimized?

A: A common approach involves coupling 3,4-dimethoxybenzoyl chloride with 2-methylpyridine derivatives. For example, acylation reactions using anhydrous DMF as a solvent and sodium azide (NaN₃) as a catalyst at 90°C for 12–24 hours have been reported for analogous pyridine derivatives . Post-reaction, purification via thin-layer chromatography (TLC) with silica gel 60 F254 plates and flash column chromatography (230–400 mesh) ensures high purity. Optimization includes adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of benzoyl chloride) and monitoring reaction progress via UV visualization of intermediates .

Advanced Synthesis: Oxidative Cyclization

Q. Q: How can oxidative cyclization strategies improve the yield of this compound derivatives?

A: Oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature offers a greener alternative for synthesizing fused heterocycles. For related triazolopyridines, this method achieved 73% yield by reacting hydrazine intermediates with NaOCl for 3 hours, followed by alumina plug filtration . Applying this to this compound may require optimizing oxidant concentration (e.g., 5–10% NaOCl) and solvent polarity to stabilize intermediates.

Analytical Characterization

Q. Q: Which spectroscopic and chromatographic methods are critical for confirming the structure of this compound?

A:

- ¹H NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for pyridine and benzoyl groups) and methoxy singlets (δ ~3.8 ppm). Coupling constants (J) help distinguish substituent positions .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]+ expected at m/z 286.12).

- IR Spectroscopy : Stretching bands for carbonyl (C=O, ~1650 cm⁻¹) and methoxy groups (C-O, ~1250 cm⁻¹) validate functional groups .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) .

Stability Under Experimental Conditions

Q. Q: How does this compound degrade under varying pH, temperature, or solvent conditions?

A: Stability studies for similar compounds suggest:

- Temperature : Decomposition above 120°C (e.g., in DMF) via cleavage of methoxy or benzoyl groups.

- pH : Acidic conditions (pH < 3) may hydrolyze the carbonyl group; neutral/basic conditions (pH 7–9) are preferable for storage .

- Solvents : Polar aprotic solvents (e.g., THF, DMF) enhance stability compared to protic solvents like ethanol. Accelerated stability testing via thermal gravimetric analysis (TGA) is recommended .

Data Contradictions in Spectral Analysis

Q. Q: How should researchers resolve discrepancies in NMR or MS data for this compound?

A: Inconsistent spectral data may arise from:

- Tautomerism : Check for keto-enol equilibria in the benzoyl group via variable-temperature NMR.

- Impurities : Use preparative HPLC to isolate fractions and re-analyze with 2D NMR (COSY, HSQC) .

- Ionization Artifacts : Compare ESI-MS with MALDI-TOF to rule out adduct formation .

Toxicity and Ecological Impact Assessment

Q. Q: What methodologies are appropriate for evaluating the toxicity of this compound given limited data?

A:

- In Vitro Assays : Use MTT or CellTiter-Glo® on human cell lines (e.g., HepG2) to assess cytotoxicity (IC₅₀).

- Computational Models : Apply QSAR tools like TEST (Toxicity Estimation Software Tool) to predict LD₅₀ or bioaccumulation potential .

- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition studies (OECD 201) .

Structure-Activity Relationship (SAR) Studies

Q. Q: How can substituent modifications on the benzoyl or pyridine rings enhance biological activity?

A:

- Benzoyl Ring : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to boost electrophilic reactivity.

- Pyridine Ring : Replace the 2-methyl group with bulkier substituents (e.g., -CF₃) to improve binding affinity in enzyme assays .

- Methoxy Groups : Vary the number and position (e.g., 3,4- vs. 2,5-dimethoxy) to modulate lipophilicity (logP) and membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.